molecular formula C5H7N3 B1307922 2-Pyrimidinemethanamine CAS No. 75985-45-4

2-Pyrimidinemethanamine

Cat. No.: B1307922
CAS No.: 75985-45-4
M. Wt: 109.13 g/mol
InChI Key: ROSKZJGILXBSFM-UHFFFAOYSA-N
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Description

2-Pyrimidinemethanamine is an organic compound with the molecular formula C5H7N3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties and reactivity .

Scientific Research Applications

2-Pyrimidinemethanamine has a wide range of applications in scientific research:

Safety and Hazards

2-Pyrimidinemethanamine may cause skin and eye irritation, and may cause respiratory irritation if inhaled . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Biochemical Analysis

Biochemical Properties

2-Pyrimidinemethanamine plays a crucial role in biochemical reactions, particularly in the context of proteomics research. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s function .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the expression of genes involved in metabolic pathways, thereby altering the cell’s metabolic state. Additionally, it can impact cell signaling by interacting with receptors or signaling molecules, leading to changes in cellular responses .

Molecular Mechanism

The mechanism of action of this compound at the molecular level involves several key interactions. It can bind to specific biomolecules, such as enzymes or receptors, and either inhibit or activate their function. For instance, this compound has been found to inhibit certain enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or extreme pH levels. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes. For example, high doses of this compound have been associated with toxic effects, such as cellular damage or apoptosis. Threshold effects have also been observed, where a certain dosage level is required to elicit a measurable response in the animal model .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism. The compound can undergo phase I and phase II metabolic reactions, leading to the formation of various metabolites. These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters or binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound within specific cellular compartments can affect its activity and function. For instance, its interaction with certain transporters can lead to its accumulation in specific tissues, influencing its overall bioavailability .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound can provide insights into its role in cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Pyrimidinemethanamine can be synthesized through several methods. One common approach involves the reaction of pyrimidine with formaldehyde and ammonia under controlled conditions. This method typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation and crystallization to purify the final product. Safety measures are crucial due to the reactivity of the chemicals involved .

Chemical Reactions Analysis

Types of Reactions: 2-Pyrimidinemethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce various amines .

Comparison with Similar Compounds

Uniqueness: 2-Pyrimidinemethanamine is unique due to its specific structure, which allows for distinct reactivity and interaction with biological targets. Its pyrimidine ring provides different electronic properties compared to pyridine derivatives, making it valuable in various research and industrial applications .

Properties

IUPAC Name

pyrimidin-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3/c6-4-5-7-2-1-3-8-5/h1-3H,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROSKZJGILXBSFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20405311
Record name 2-pyrimidinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75985-45-4
Record name 2-pyrimidinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 75985-45-4
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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